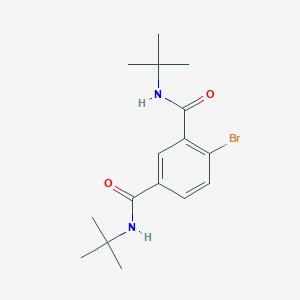
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide is an organic compound that features a bromine atom and two tert-butyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of n-butyllithium and tert-butyllithium for lithium-bromide exchange reactions at low temperatures (0°C) in various solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and tert-butylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include n-butyllithium and tert-butyllithium, which facilitate lithium-bromide exchange reactions at low temperatures
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways The bromine atom and tert-butyl groups play a crucial role in determining the compound’s reactivity and interactions with other molecules
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide is unique due to the presence of both bromine and tert-butyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
820231-69-4 |
|---|---|
Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
4-bromo-1-N,3-N-ditert-butylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H23BrN2O2/c1-15(2,3)18-13(20)10-7-8-12(17)11(9-10)14(21)19-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |
InChI Key |
CQHFEZVCCXDPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


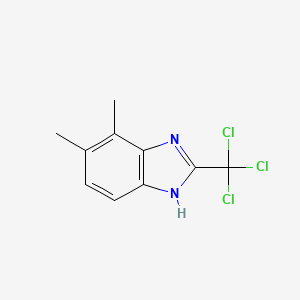
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
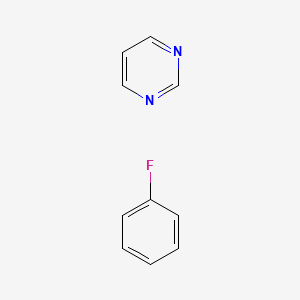
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
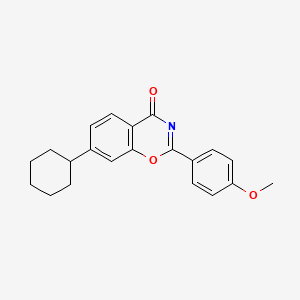
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)
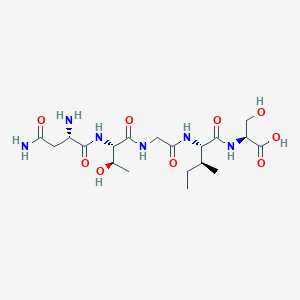
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)

![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
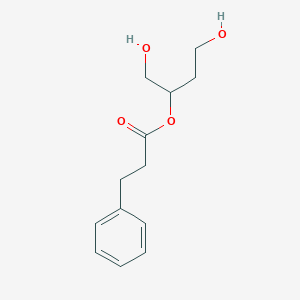
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
